methyl 2-{[(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetyl]amino}benzoate
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a triazoloazepine ring, which is a seven-membered ring with three nitrogen atoms and an additional nitrogen atom attached to the ring. This structure is fused to a benzoate group, which consists of a benzene ring attached to a carboxylate ester. The ester is in turn attached to an acetyl group, which is linked to the triazoloazepine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The triazoloazepine ring, in particular, would likely contribute to the compound’s chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar or charged groups, and the flexibility of the molecule could all affect its properties .Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Compounds with similar structures have been known to interact with their targets through various mechanisms, such as binding to active sites or altering the conformation of target proteins
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including signal transduction, enzyme catalysis, and gene regulation . More research is needed to determine the exact biochemical pathways affected by this compound.
Pharmacokinetics
As such, the impact of these properties on the compound’s bioavailability is currently unknown . Further pharmacokinetic studies are needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body.
Result of Action
Compounds with similar structures have been known to exert various effects at the molecular and cellular levels, such as altering protein function, modulating gene expression, and affecting cell signaling pathways
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as temperature, pH, and the presence of other molecules can potentially affect the action of the compound
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[[2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-25-16(23)12-7-4-5-8-13(12)18-15(22)11-21-17(24)20-10-6-2-3-9-14(20)19-21/h4-5,7-8H,2-3,6,9-11H2,1H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIXIEPNIZGVJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)N3CCCCCC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-{[(3-oxo-6,7,8,9-tetrahydro-3H-[1,2,4]triazolo[4,3-a]azepin-2(5H)-yl)acetyl]amino}benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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